4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-15-29-21(23(26-17)28(2)16-18-9-5-4-6-10-18)13-20(27-29)24(30)25-14-19-11-7-8-12-22(19)31-3/h4-13,15H,14,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTCPHMOLRQLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3OC)C(=N1)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the benzyl(methyl)amino and 2-methoxybenzyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrazine possess significant anticancer properties. For instance, compounds with similar structural motifs have been identified as selective inhibitors of key kinases involved in cancer progression. A notable example includes the development of IRAK4 inhibitors derived from pyrazolo[1,5-a]pyrimidines, which demonstrated high potency and selectivity against cancer cell lines .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. Research into pyrazolo[1,5-a]pyrimidines has shown their potential as inhibitors for various enzymes critical in inflammatory pathways. The modification of substituents on the pyrazole ring can lead to enhanced bioavailability and selectivity for specific targets .
Photophysical Properties
Pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties, making them suitable candidates for optical applications. They can serve as biomarkers in cellular imaging due to their ability to fluoresce under specific conditions. This property could be leveraged in both diagnostic and therapeutic contexts .
Synthesis Pathways
The synthesis of 4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can involve several methodologies:
- Functionalization Techniques : Various synthetic routes have been developed to enhance the structural diversity of pyrazolo compounds. These include the use of biselectrophilic compounds for constructing the pyrazole ring .
- Modification Strategies : Sequential modifications at specific positions on the pyrazole ring can lead to derivatives with improved pharmacological profiles .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic applications:
-
IRAK4 Inhibitors : A series of modifications led to the identification of potent IRAK4 inhibitors based on pyrazolo[1,5-a]pyrimidine scaffolds. These compounds showed excellent kinase selectivity and favorable pharmacokinetic properties suitable for oral administration .
Compound IRAK4 IC50 (nM) hPBMC IC50 (nM) % Kinases >100× 1 110 2300 89 - Optical Applications : Research demonstrated that certain pyrazolo derivatives could act as lipid droplet biomarkers in cancer cells (HeLa) and normal cells (L929), showcasing their potential utility in cellular imaging .
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
(a) N-(2-Ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Molecular Formula : C₁₆H₁₆N₄O₂
- Molecular Weight : 296.32 g/mol
- Substituents : 4-oxo group, 2-ethylphenyl carboxamide
- Key Differences: Lower molecular weight (~296 vs. 415 g/mol) reduces steric bulk. Higher hydrogen bond donor count (2 vs. 1) may improve target binding .
(b) 4-[Benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide
- Substituents : 4-(methylsulfanyl)phenylmethyl vs. 2-methoxyphenylmethyl
(c) Compound 32 [(4-amino-2-cyano-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-6-yl)-4-fluorophenyl)-5-(difluoromethoxy)picolinamide]
- Molecular Weight : 456.1 g/mol
- Substituents: Difluoromethoxy picolinamide, cyano group
- Key Differences: Higher molecular weight (456 vs. 415 g/mol) with fluorinated groups improves metabolic resistance. Cyano group and dihydro-pyrazine core alter electronic properties and hydrogen bonding .
(d) Compound 33 [(R)-N-(3-(4-amino-2-cyano-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-6-yl)-4-fluorophenyl)-2-methyloxazole-4-carboxamide]
Pyrazolo[1,5-a]pyrimidine Analogs (Heterocyclic Variants)
(a) D33 [5-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide]
- Key Features :
(b) D34 [5-(4-bromophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide]
Structural and Physicochemical Comparison Table
Key Observations
Substituent Impact :
- Methoxy vs. Methylsulfanyl : Methoxy groups (target compound) reduce logP compared to methylsulfanyl (), affecting membrane permeability.
- Chirality : Chiral analogs (e.g., Compound 33) require enantioselective synthesis, complicating production compared to the achiral target .
- Fluorination : Fluorinated derivatives (Compounds 32, D33) exhibit enhanced metabolic stability and binding affinity .
Physicochemical Trends :
- Higher molecular weight correlates with increased lipophilicity but reduced solubility (e.g., target compound vs. CAS 1775378-02-3).
- Polar substituents (e.g., oxo, hydroxyl) improve solubility but may compromise blood-brain barrier penetration .
Synthetic Complexity :
Biological Activity
4-[Benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Structural Overview
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a unique heterocyclic structure that contributes to its biological properties. The presence of various functional groups, such as the methoxyphenyl and benzyl moieties, enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds similar to this compound have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis (MIC values ranging from <0.002 to 0.381 μg/mL) . This suggests that structural modifications in the pyrazolo framework can lead to improved efficacy against resistant pathogens.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that derivatives with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs), thereby reducing inflammation . This activity is crucial for developing treatments for autoimmune disorders where chronic inflammation is a key factor.
Neuroleptic Activity
There is also evidence supporting the neuroleptic potential of similar benzamide derivatives. A study demonstrated that compounds with benzyl and methyl substitutions exhibited enhanced activity in models of psychosis, suggesting that modifications to the structure can lead to increased potency compared to standard treatments like haloperidol . This opens avenues for exploring the neuropharmacological applications of this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit various enzymes involved in inflammatory processes and microbial resistance.
- Cytokine Modulation : By affecting cytokine signaling pathways, these compounds can modulate immune responses.
- Receptor Interaction : The structural components allow for interaction with specific receptors in the central nervous system, contributing to their neuroleptic effects.
Case Studies
- Antitubercular Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and tested against M. tuberculosis, revealing promising MIC values and low cytotoxicity against Vero cells .
- Inflammation Reduction : Investigations into benzoic acid derivatives showed that specific modifications led to effective inhibition of IL-15 signaling pathways, highlighting the potential for developing new anti-inflammatory agents .
- Neuropharmacological Evaluation : Compounds structurally related to this compound were assessed for their ability to reduce apomorphine-induced stereotypy in rats, demonstrating significant antipsychotic properties .
Q & A
Q. Table 1: SAR Insights from Analogous Pyrazolo-Pyrazine Derivatives
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Replacement of benzyl with phenyl | Reduced COX-2 inhibition (~40%) | |
| Methoxy → Ethoxy on phenyl ring | Improved solubility, similar IC50 |
How should researchers resolve conflicting bioactivity data across different assays?
Level: Advanced
Answer:
- Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
- Purity Verification: Re-test batches with HPLC to rule out impurities (>98% purity required for reliable data) .
- Mechanistic Follow-Up: Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., COX-2 dependency) .
What purification challenges arise during synthesis, and how are they addressed?
Level: Advanced
Answer:
- Challenge: Co-elution of byproducts (e.g., unreacted amine intermediates).
- Solution: Gradient elution (0–50% EtOAc in hexane) with silica gel chromatography .
- Advanced Technique: Prep-HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-resolution separation .
What methodologies are recommended for identifying the compound’s molecular targets?
Level: Advanced
Answer:
- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., JAK2, EGFR) .
- Transcriptomics: RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB) .
Which functional groups are critical for maintaining bioactivity?
Level: Basic
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
